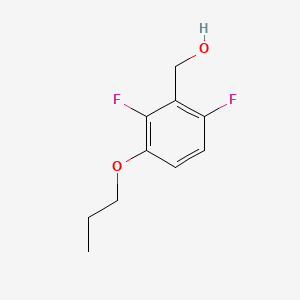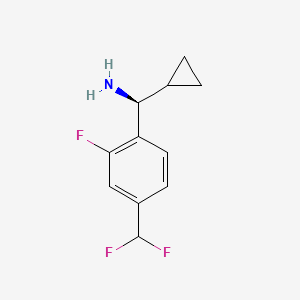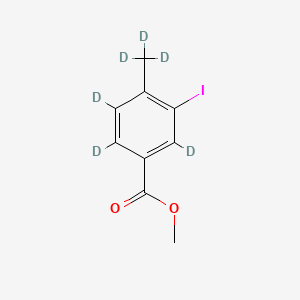
1,3-Bis(methylamino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(methylamino)propan-2-ol hydrochloride is a chiral organic compound known for its unique chemical properties. It is a tertiary amine that contains two methylamino groups and a hydroxyl group.
Preparation Methods
1,3-Bis(methylamino)propan-2-ol hydrochloride can be synthesized using various methods. One common synthetic route involves the reaction of formaldehyde and dimethylamine to produce 1,3-dimethylamino-2-propanol. This intermediate can then be further reacted with formaldehyde and methylamine to obtain 1,3-Bis(methylamino)propan-2-ol. Industrial production methods typically involve similar reaction conditions but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
1,3-Bis(methylamino)propan-2-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form different reduction products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include formaldehyde, dimethylamine, and methylamine. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(methylamino)propan-2-ol hydrochloride has a wide range of applications in scientific research, including:
Synthesis of Metallophthalocyanines: It is used in the synthesis of novel metallophthalocyanines, which have applications in catalysis and materials science.
Zinc Complex Synthesis: The compound plays a crucial role in the synthesis of zinc complexes, which are investigated for their potential in hydrolysis reactions.
Corrosion Inhibition: Derivatives of this compound have been studied for their effectiveness as corrosion inhibitors, forming protective layers on metal surfaces.
Copper (II) Complex Synthesis:
Antifungal Properties:
Photodynamic Therapy:
Mechanism of Action
The mechanism of action of 1,3-Bis(methylamino)propan-2-ol hydrochloride involves its interaction with various molecular targets and pathways. For example, it can form complexes with metals, which can then participate in catalytic reactions. The compound’s antifungal properties are likely due to its ability to disrupt fungal cell membranes or interfere with essential biochemical pathways.
Comparison with Similar Compounds
1,3-Bis(methylamino)propan-2-ol hydrochloride can be compared with other similar compounds, such as:
1,3-Bis(isopropylamino)propan-2-ol dihydrochloride:
1-Hydroxy-3-(methylamino)propane: Another related compound with similar functional groups but distinct chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C5H15ClN2O |
|---|---|
Molecular Weight |
154.64 g/mol |
IUPAC Name |
1,3-bis(methylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H14N2O.ClH/c1-6-3-5(8)4-7-2;/h5-8H,3-4H2,1-2H3;1H |
InChI Key |
HRZYKOJHPQFUTG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CNC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)






